molecular formula C19H20N4O B2547803 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide CAS No. 1797721-29-9

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2547803
CAS No.: 1797721-29-9
M. Wt: 320.396
InChI Key: ZWMBEARBMXOCIP-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino group and the naphthamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoinitiators.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(dimethylamino)-4-pyridyl)methyl)-1-naphthamide
  • N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-naphthamide

Uniqueness

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13-11-15(22-19(21-13)23(2)3)12-20-18(24)17-10-6-8-14-7-4-5-9-16(14)17/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMBEARBMXOCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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